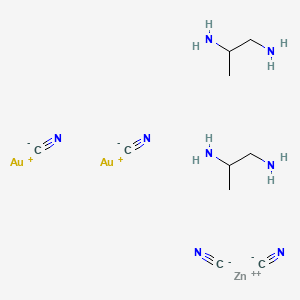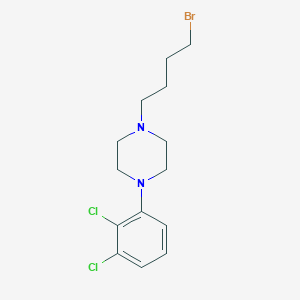
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a bromobutyl group and a dichlorophenyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine typically involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 1,4-dibromobutane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state, such as forming a dihydro derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reaction conditions typically involve heating in a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups.
Oxidation: Products include N-oxides or other oxidized derivatives.
Reduction: Products include reduced forms of the dichlorophenyl group.
Scientific Research Applications
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a probe to study the mechanisms of action of various biological processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. The bromobutyl and dichlorophenyl groups play a crucial role in determining the binding affinity and specificity of the compound. The piperazine ring provides a scaffold that allows for the proper orientation of these functional groups, facilitating their interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobutyl)-4-(2,3-dichlorophenyl)piperazine
- 1-(4-Bromobutyl)-4-(2,4-dichlorophenyl)piperazine
- 1-(4-Bromobutyl)-4-(2,3-difluorophenyl)piperazine
Uniqueness
1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine is unique due to the specific combination of the bromobutyl and dichlorophenyl groups. This combination imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and biological research. The presence of the bromine atom in the butyl chain can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
874661-64-0 |
|---|---|
Molecular Formula |
C14H19BrCl2N2 |
Molecular Weight |
366.1 g/mol |
IUPAC Name |
1-(4-bromobutyl)-4-(2,3-dichlorophenyl)piperazine |
InChI |
InChI=1S/C14H19BrCl2N2/c15-6-1-2-7-18-8-10-19(11-9-18)13-5-3-4-12(16)14(13)17/h3-5H,1-2,6-11H2 |
InChI Key |
OBHGMKMDASJEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCBr)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


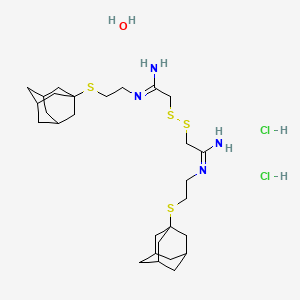


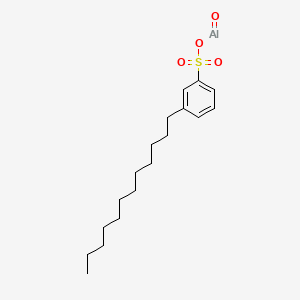




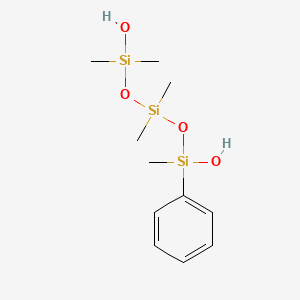
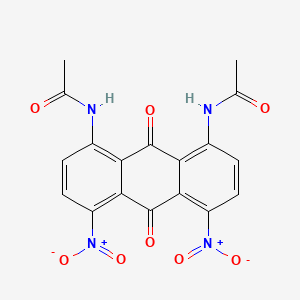
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
